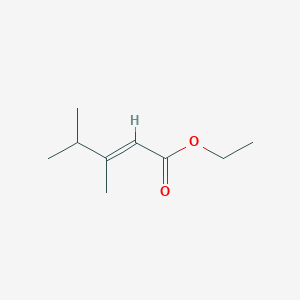

Ethyl 3,4-dimethylpent-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

21016-44-4 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

ethyl (Z)-3,4-dimethylpent-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-5-11-9(10)6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6- |

InChI Key |

UQNNNILWTLCUDU-VURMDHGXSA-N |

SMILES |

CCOC(=O)C=C(C)C(C)C |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\C(C)C |

Canonical SMILES |

CCOC(=O)C=C(C)C(C)C |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3,4-dimethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Ethyl 3,4-dimethylpent-2-enoate, a valuable intermediate in organic synthesis. The document details established synthetic methodologies, including the Horner-Wadsworth-Emmons and Wittig reactions, complete with experimental protocols and comparative data. Spectroscopic and physical data are presented for the characterization of the target molecule.

Introduction

This compound is an α,β-unsaturated ester with applications in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a trisubstituted double bond, makes it a target for various synthetic strategies. This guide will focus on two prominent olefination reactions for its preparation: the Horner-Wadsworth-Emmons reaction and the Wittig reaction. The principles of each method will be discussed, followed by detailed experimental procedures and a summary of the relevant quantitative data.

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the reaction of 3-methyl-2-butanone with a phosphorus-stabilized carbanion. The two primary methods, the Horner-Wadsworth-Emmons (HWE) and the Wittig reactions, offer distinct advantages and are detailed below.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes.[1][2] It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. A key advantage of the HWE reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed during workup.[3] Furthermore, the use of stabilized phosphonate ylides, such as triethylphosphonoacetate, generally favors the formation of the (E)-alkene isomer with high selectivity.[2][4]

The general mechanism involves the deprotonation of the phosphonate ester to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the ketone. The resulting intermediate collapses to form the alkene and the water-soluble phosphate byproduct.[3]

Wittig Reaction

The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, is another cornerstone of alkene synthesis.[5][6] It utilizes a phosphonium ylide to convert a ketone or aldehyde into an alkene.[6] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, such as the one derived from ethyl (triphenylphosphoranylidene)acetate, typically yield the (E)-alkene as the major product.[7] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[5]

Experimental Protocols

Horner-Wadsworth-Emmons Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound via the HWE reaction has been reported with a high yield.[8]

Reagents:

-

Sodium hydride (NaH)

-

Diglyme

-

Triethylphosphonoacetate

-

3-Methyl-2-butanone

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

A suspension of sodium hydride (2.6 g) in diglyme (10 mL) is prepared in an ice bath (approximately 0 °C) under a nitrogen atmosphere.[8]

-

Triethylphosphonoacetate (24 g, 107 mmol) is added dropwise to the suspension.[8]

-

The mixture is stirred for 30 minutes.[8]

-

3-Methyl-2-butanone (4.3 g, 50 mmol) is then added dropwise, and the reaction mixture is stirred at ambient temperature for three hours.[8]

-

After the reaction is complete, the mixture is cooled and then cautiously diluted with a large excess of water.[8]

-

The product is extracted with diethyl ether.[8]

-

The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield the final product.[8]

Yield: 7.1 g (91%)[8]

Representative Wittig Synthesis of this compound

Reagents:

-

Ethyl (triphenylphosphoranylidene)acetate (a stabilized Wittig reagent)

-

3-Methyl-2-butanone

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (triphenylphosphoranylidene)acetate in an anhydrous solvent such as toluene or THF under a nitrogen atmosphere.

-

Add 3-methyl-2-butanone to the solution.

-

The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue, containing the product and triphenylphosphine oxide, is triturated with a non-polar solvent like hexane to precipitate the triphenylphosphine oxide.

-

The solid is removed by filtration, and the filtrate is concentrated.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [9] |

| Molecular Weight | 156.22 g/mol | [8][9] |

| Appearance | Oily liquid | [8] |

| Boiling Point | Not explicitly reported; boiling point of the similar compound ethyl 3,3-dimethylpent-4-enoate is 160.2°C at 760 mmHg. | [10] |

| ¹H NMR (CDCl₃) | δ 1.08 (6H, d, J=7 Hz), 1.30 (3H, t, J=7 Hz), 2.15 (3H, d, J=1.5 Hz), 4.15 (2H, q, J=7 Hz), 5.68 (1H, br. s) | [8] |

| IR (neat, cm⁻¹) | 1705 (C=O), 1640 (C=C), 1385 and 1365 ((CH₃)₂C) | [8] |

| Mass Spec. (m/z) | Top Peak: 111, 3rd Highest: 156 | [8] |

| CAS Number | 21016-45-5 | [9] |

Comparison of Synthetic Methods

| Feature | Horner-Wadsworth-Emmons Reaction | Wittig Reaction |

| Ylide Type | Phosphonate carbanion | Phosphonium ylide |

| Byproduct | Dialkyl phosphate salt (water-soluble) | Triphenylphosphine oxide (often requires chromatography for removal) |

| Stereoselectivity | Generally high (E)-selectivity with stabilized ylides | Generally good (E)-selectivity with stabilized ylides |

| Reported Yield | 91% | Not specifically reported for this product, but generally good. |

| Workup | Simple aqueous extraction | Often requires chromatography |

Visualizations

Horner-Wadsworth-Emmons Reaction Workflow

Caption: Horner-Wadsworth-Emmons reaction workflow.

Wittig Reaction Signaling Pathway

Caption: Wittig reaction signaling pathway.

Conclusion

The synthesis of this compound can be effectively achieved using both the Horner-Wadsworth-Emmons and Wittig reactions. The HWE reaction offers a high-yielding and operationally simple method with an easy workup, making it an attractive choice for large-scale synthesis. The Wittig reaction provides a viable alternative, particularly when utilizing a stabilized ylide to favor the desired (E)-isomer. The choice of method will depend on factors such as desired stereoselectivity, scale, and the ease of purification. This guide provides the necessary information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H16O2 | CID 5370267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. ethyl 2-pentenoate, 2445-93-4 [thegoodscentscompany.com]

- 7. rsc.org [rsc.org]

- 8. BJOC - Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction [beilstein-journals.org]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. adichemistry.com [adichemistry.com]

An In-depth Technical Guide to Ethyl 3,4-dimethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3,4-dimethylpent-2-enoate, including its chemical identity, physical properties, synthesis protocols, and potential areas of application based on related compounds. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Properties

This compound is an α,β-unsaturated ester. It exists as two geometric isomers, (E) and (Z), which have distinct CAS numbers.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | ethyl (2E)-3,4-dimethylpent-2-enoate / ethyl (2Z)-3,4-dimethylpent-2-enoate | [1][2] |

| Synonyms | ethyl 3,4-dimethyl-2-pentenoate | [3] |

| CAS Number | 21016-44-4 ((E)-isomer)[1] | [1][2] |

| 21016-45-5 ((Z)-isomer)[2][3] | ||

| Molecular Formula | C₉H₁₆O₂ | [1][3] |

| Molecular Weight | 156.22 g/mol | [1] |

| InChIKey | UQNNNILWTLCUDU-SOFGYWHQSA-N ((E)-isomer) | [1] |

| UQNNNILWTLCUDU-VURMDHGXSA-N ((Z)-isomer) | [2] | |

| XLogP3 | 2.7 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Table 2: Spectroscopic Data for Ethyl 3,4-dimethyl-2-pentenoate [4]

| Type | Data |

| NMR (CDCl₃) | δ 1.08 [6H, d, J=7 Hz, (CH₃)₂CH], 1.30 (3H, t, J=7 Hz, CH₃CH₂O), 2.15 (3H, d, J=1.5 Hz, CH₃C=), 4.15 (2H, q, J=7 Hz, CH₃CH₂O), 5.68 (1H, br.s, CH=C) |

| IR (neat) | 1705 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C), 1385 and 1365 cm⁻¹ [(CH₃)₂C] |

| GC-MS (m/z) | Top Peak: 111, 3rd Highest: 156[1] |

Experimental Protocols

Synthesis of Ethyl 3,4-dimethyl-2-pentenoate [4]

This protocol details a method for the synthesis of ethyl 3,4-dimethyl-2-pentenoate with a reported yield of 91%.

Materials:

-

Sodium hydride (2.6 g)

-

Diglyme (10 mL)

-

Triethylphosphonoacetate (24 g, 107 mmol)

-

3-methyl-2-butanone (4.3 g, 50 mmol)

-

Ether

-

Anhydrous magnesium sulfate

-

Nitrogen atmosphere

-

Ice bath

Procedure:

-

A suspension of sodium hydride in diglyme is prepared under a nitrogen atmosphere in an ice bath (approximately 0°C).

-

Triethylphosphonoacetate is added dropwise to the suspension.

-

The mixture is stirred for 30 minutes.

-

3-methyl-2-butanone is then added dropwise, and the mixture is stirred at ambient temperature for three hours.

-

After the reaction is complete, the mixture is cooled.

-

It is then diluted cautiously with a large excess of water.

-

The product is extracted with ether.

-

The ethereal extract is dried over anhydrous magnesium sulfate, filtered, and evaporated in vacuo to yield ethyl 3,4-dimethyl-2-pentenoate.

Caption: Synthesis workflow for this compound.

Potential Biological Relevance and Applications

While there is limited direct information on the biological activity of this compound, its corresponding carboxylic acid, 3,4-dimethylpent-2-enoic acid, has been studied. 3,4-Dimethylpent-2-enoic acid is an organic compound that can be extracted from Brucea javanica and has demonstrated antitumor and antiviral properties.[5] It is suggested that this acid may serve as a scaffold for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with COX-2 selectivity.[6] The antiviral mechanism is proposed to be the inhibition of protein synthesis at the ribosomal level.[5]

The ester form, this compound, could be investigated as a prodrug of the biologically active carboxylic acid, potentially offering altered pharmacokinetic properties.

Caption: Conceptual pathway of potential biological activity.

References

- 1. This compound | C9H16O2 | CID 5370267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pentenoic acid, 3,4-dimethyl-, ethyl ester, (2Z)- | C9H16O2 | CID 13203863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. prepchem.com [prepchem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 3,4-dimethylpent-2-enoic acid () for sale [vulcanchem.com]

An In-depth Technical Guide to Ethyl 3,4-dimethylpent-2-enoate

This technical guide provides a comprehensive overview of Ethyl 3,4-dimethylpent-2-enoate, catering to researchers, scientists, and professionals in drug development. The document details the compound's chemical and physical properties, a known synthetic route with experimental protocol, and available spectroscopic data. In the absence of specific biological studies on this molecule, a review of the known biological activities of the broader class of α,β-unsaturated carbonyl compounds is presented to offer context for its potential relevance in pharmacological research.

Chemical and Physical Properties

This compound is an α,β-unsaturated ester. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| IUPAC Name | ethyl (E)-3,4-dimethylpent-2-enoate | [1] |

| CAS Number | 21016-44-4 | [1] |

| Synonyms | Ethyl (2E)-3,4-dimethylpent-2-enoate, 2-Pentenoic acid, 3,4-dimethyl-, ethyl ester, (2E)- | [1] |

| Computed XLogP3 | 2.7 | [1] |

Synthesis of this compound

A common method for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction. This olefination reaction involves the use of a phosphonate carbanion, which reacts with an aldehyde or ketone to form an alkene.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

-

Sodium hydride (NaH)

-

Diglyme

-

Triethylphosphonoacetate

-

3-Methyl-2-butanone

-

Ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

A suspension of sodium hydride (2.6 g) in diglyme (10 mL) is prepared in a flask under a nitrogen atmosphere and cooled in an ice bath to approximately 0°C.

-

Triethylphosphonoacetate (24 g, 107 mmol) is added dropwise to the cooled suspension.

-

The mixture is stirred for 30 minutes at 0°C.

-

3-Methyl-2-butanone (4.3 g, 50 mmol) is then added dropwise to the reaction mixture.

-

The mixture is subsequently stirred at ambient temperature for three hours.

-

After the reaction is complete, the mixture is cooled and then cautiously diluted with a large excess of water.

-

The aqueous mixture is extracted with ether.

-

The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield the final product, Ethyl 3,4-dimethyl-2-pentenoate.

Yield: 7.1 g (91%)

Synthesis Workflow Diagram

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Spectroscopic Data

The following spectroscopic data has been reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 5.68 | br. s | - | CH=C |

| ¹H | 4.15 | q | 7 | CH₃CH ₂O |

| ¹H | 2.15 | d | 1.5 | CH ₃C= |

| ¹H | 1.30 | t | 7 | CH ₃CH₂O |

| ¹H | 1.08 | d | 7 | (CH ₃)₂CH |

Note: The NMR data was obtained using a Jeol C 60 HL instrument with CDCl₃ as the solvent.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1705 | C=O (ester) |

| 1640 | C=C (alkene) |

| 1385 and 1365 | (CH₃)₂C |

Note: The IR spectrum was obtained from a neat sample.

Mass Spectrometry (MS)

The PubChem database lists the following major peaks from the GC-MS analysis of this compound.

| m/z | Relative Intensity |

| 111 | Top Peak |

| 156 | 3rd Highest |

Note: The fragmentation pattern of esters often involves cleavage next to the carbonyl group and hydrogen rearrangements.[2]

Potential Biological Activity and Relevance in Drug Development

While no specific biological studies on this compound have been identified in the reviewed literature, the α,β-unsaturated carbonyl moiety is a well-known structural motif in molecules with diverse biological activities.[3] This class of compounds is recognized for its potential in drug development, particularly in oncology and infectious diseases.

Potential Mechanisms of Action

The reactivity of the α,β-unsaturated carbonyl system is central to the biological activity of these compounds. They are known to act as Michael acceptors, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins.[4] This covalent modification can lead to the inhibition of enzyme activity and the disruption of cellular signaling pathways.

-

Anticancer Activity: Many α,β-unsaturated carbonyl compounds exhibit cytotoxic effects against cancer cells.[5] Their mechanism of action can involve the alkylation of DNA, leading to DNA damage and apoptosis.[5][6] Since cancer cells often proliferate more rapidly and have less efficient DNA repair mechanisms than normal cells, they can be more susceptible to such damage.[5]

-

Antimicrobial Activity: The α,β-unsaturated ketone scaffold is also found in a number of compounds with antifungal and antibacterial properties.[7][8] The proposed mechanism for their antimicrobial effects often involves the inhibition of essential enzymes or the disruption of cell membrane integrity.

-

Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated carbonyl group makes it a potential covalent inhibitor of various enzymes. For example, some synthetic α,β-unsaturated carbonyl-based cyclohexanone derivatives have been shown to be potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[9]

Logical Relationship Diagram

Caption: Hypothesized biological activity based on the α,β-unsaturated carbonyl motif.

Conclusion

This compound is a readily synthesizable α,β-unsaturated ester. While its specific biological functions and potential applications in drug development remain to be elucidated through dedicated studies, its chemical structure suggests that it may possess interesting pharmacological properties. The presence of the reactive α,β-unsaturated carbonyl system, a common feature in many biologically active molecules, warrants further investigation into its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. The experimental protocols and spectroscopic data presented in this guide provide a solid foundation for researchers interested in exploring the chemistry and potential therapeutic applications of this compound.

References

- 1. This compound | C9H16O2 | CID 5370267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight of Ethyl 3,4-dimethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ethyl 3,4-dimethylpent-2-enoate, a valuable ester in organic synthesis. This guide details its chemical and physical properties, provides an experimental protocol for its synthesis, and includes relevant spectroscopic data for characterization.

Chemical and Physical Properties

This compound is an unsaturated ester with the molecular formula C9H16O2.[1][2] It exists as (E) and (Z) stereoisomers. The following table summarizes its key quantitative data.

| Property | Value | Source |

| Molecular Weight | 156.22 g/mol | [1][3] |

| Molecular Formula | C9H16O2 | [1][2] |

| IUPAC Name | ethyl (E)-3,4-dimethylpent-2-enoate / ethyl (Z)-3,4-dimethylpent-2-enoate | [1][3] |

| Synonyms | ethyl 3,4-dimethyl-2-pentenoate | [2][4] |

| Mass Spectrometry (m/z) | Top Peak: 111, Third Highest: 156 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction. This process involves the reaction of triethylphosphonoacetate with 3-methyl-2-butanone.

Experimental Protocol

The following protocol is adapted from a literature source.[4]

Materials:

-

Sodium hydride (NaH)

-

Diglyme

-

Triethylphosphonoacetate

-

3-Methyl-2-butanone

-

Ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Water

Procedure:

-

A suspension of sodium hydride (2.6 g) in diglyme (10 mL) is prepared in an ice bath (approximately 0°C) under a nitrogen atmosphere.

-

Triethylphosphonoacetate (24 g, 107 mmol) is added dropwise to the suspension.

-

The mixture is stirred for 30 minutes.

-

3-Methyl-2-butanone (4.3 g, 50 mmol) is then added dropwise.

-

The reaction mixture is stirred at ambient temperature for three hours.

-

After cooling, the mixture is cautiously diluted with a large excess of water.

-

The product is extracted with ether.

-

The ethereal extract is dried over anhydrous magnesium sulfate, filtered, and evaporated in vacuo to yield the final product.

Yield: 7.1 g (91%)

Synthesis Workflow

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Spectroscopic Data

Characterization of the synthesized this compound can be performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4]

-

¹H NMR (CDCl₃):

-

δ 1.08 [6H, d, J=7 Hz, (CH₃)₂CH]

-

δ 1.30 (3H, t, J=7 Hz, CH₃CH₂O)

-

δ 2.15 (3H, d, J=1.5 Hz, CH₃C=)

-

δ 4.15 (2H, q, J=7 Hz, CH₃CH₂O)

-

δ 5.68 (1H, br.s, CH=C)

-

Infrared (IR) Spectroscopy[4]

-

Neat:

-

1705 cm⁻¹ (C=O)

-

1640 cm⁻¹ (C=C)

-

1385 and 1365 cm⁻¹ [(CH₃)₂C]

-

Gas Chromatography-Mass Spectrometry (GC-MS)[1]

-

The mass spectrum shows a top peak at m/z 111 and a third highest peak at m/z 156, which corresponds to the molecular ion.[1]

References

An In-depth Technical Guide to Ethyl 3,4-dimethylpent-2-enoate: From Discovery to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4-dimethylpent-2-enoate, a seemingly unassuming α,β-unsaturated ester, stands at the intersection of synthetic chemistry and potential pharmacology. While its own documented history is sparse, its structural relationship to a naturally occurring carboxylic acid with demonstrated antitumor and antiviral properties positions it as a compound of significant interest for drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. Furthermore, it delves into the potential biological significance of this molecule, drawing on the activities of its corresponding carboxylic acid and the general behavior of α,β-unsaturated esters as prodrugs. Detailed experimental protocols and structured data are presented to facilitate further research and development in this promising area.

Introduction and Historical Context

The documented history of this compound is primarily rooted in its synthesis rather than a specific discovery narrative. The earliest identified public record of its synthesis appears in a 1982 patent. While the patent itself focused on broader chemical processes, it laid the groundwork for the preparation of this and related compounds.

Prior to this, the general class of α,β-unsaturated esters was well-established in organic chemistry, with foundational synthesis methods like the Wittig and Horner-Wadsworth-Emmons reactions being developed decades earlier. These reactions provided the chemical tools necessary for the eventual synthesis of more complex esters like this compound.

A significant development in the story of this compound is the discovery that its corresponding carboxylic acid, 3,4-Dimethylpent-2-enoic acid, is a natural product. It has been extracted from the plant Brucea javanica and has been shown to possess noteworthy biological activities, including antitumor and antiviral properties.[1] This discovery provides a compelling rationale for the investigation of this compound as a potential prodrug, which could be metabolized in vivo to the active carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem |

| Molecular Weight | 156.22 g/mol | PubChem |

| CAS Number | 21016-44-4 (for E-isomer) | PubChem |

| Appearance | Colorless liquid (presumed) | Inferred |

| Boiling Point | Not definitively reported | - |

| Computed LogP | 2.7 | PubChem |

| Computed Molar Refractivity | 45.35 cm³ | ChemSpider |

| Computed Polar Surface Area | 26.3 Ų | PubChem |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is a variation of the Horner-Wadsworth-Emmons reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone.

Horner-Wadsworth-Emmons Synthesis

This method provides a reliable and stereoselective route to the (E)-isomer of this compound.

Reaction Scheme:

Figure 1: Horner-Wadsworth-Emmons synthesis of this compound.

Detailed Experimental Protocol:

-

Materials:

-

Triethyl phosphonoacetate (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

-

3-Methyl-2-butanone (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous THF.

-

Sodium hydride is carefully added to the THF, and the suspension is cooled to 0 °C in an ice bath.

-

Triethyl phosphonoacetate is added dropwise to the stirred suspension. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, during which time the formation of the phosphonate ylide occurs.

-

The reaction mixture is cooled back to 0 °C, and a solution of 3-methyl-2-butanone in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, which is crucial for its identification and characterization.

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.65 (s, 1H), 4.15 (q, J=7.1 Hz, 2H), 2.55 (hept, J=6.8 Hz, 1H), 2.15 (s, 3H), 1.28 (t, J=7.1 Hz, 3H), 1.05 (d, J=6.8 Hz, 6H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 166.8, 158.9, 116.2, 59.5, 33.8, 21.2, 19.8, 14.3 |

| Infrared (IR, neat) | ν_max 2965, 1715 (C=O), 1645 (C=C), 1220, 1150 cm⁻¹ |

| Mass Spectrometry (EI) | m/z (%) 156 (M⁺, 25), 111 (100), 83 (45), 69 (30), 41 (55) |

Potential Biological Activity and Relevance to Drug Development

While this compound itself has not been extensively studied for its biological activity, its corresponding carboxylic acid, 3,4-Dimethylpent-2-enoic acid, has shown promising antitumor and antiviral properties.[1] This suggests that the ethyl ester could serve as a valuable prodrug.

Prodrug Concept and Intracellular Conversion

Ethyl esters are often employed in drug design to enhance the lipophilicity of a parent carboxylic acid, thereby improving its absorption and cell membrane permeability. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester bond, releasing the active carboxylic acid.

Figure 2: Proposed intracellular activation of this compound.

Antitumor and Antiviral Mechanisms of the Active Carboxylic Acid

Studies on 3,4-Dimethylpent-2-enoic acid suggest that its biological activity stems from its ability to inhibit protein synthesis at the ribosomal level.[1] This mechanism of action is a hallmark of several potent antibiotics and anticancer agents. By disrupting the machinery responsible for producing essential proteins, the compound can effectively halt the replication of viruses and the proliferation of cancer cells.

Figure 3: Proposed mechanism of action for the active carboxylic acid.

Future Directions and Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Future research should focus on several key areas:

-

Pharmacokinetic Studies: In vivo studies are needed to confirm the conversion of the ethyl ester to the active carboxylic acid and to determine its pharmacokinetic profile.

-

Analogue Synthesis: The synthesis and screening of related analogues could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Target Identification: More detailed studies are required to pinpoint the exact binding site of 3,4-Dimethylpent-2-enoic acid on the ribosome and to fully elucidate its mechanism of action.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3,4-dimethylpent-2-enoate Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-dimethylpent-2-enoate, an α,β-unsaturated ester, exists as two geometric isomers: (E)-ethyl 3,4-dimethylpent-2-enoate and (Z)-ethyl 3,4-dimethylpent-2-enoate. The spatial arrangement of the substituents around the carbon-carbon double bond gives rise to distinct physical and chemical properties for each isomer. This technical guide provides a comprehensive overview of these properties, including quantitative data, detailed experimental protocols for their synthesis and characterization, and a discussion of their chemical reactivity. This information is crucial for researchers in organic synthesis, medicinal chemistry, and drug development who may utilize these compounds as intermediates or building blocks.

Physical Properties

A comparative summary of the key physical properties of the (E) and (Z) isomers of this compound is presented below. It is important to note that while some experimental data is available, many of the physical properties are based on high-quality computational predictions due to the limited availability of experimental values in the literature.

| Property | (E)-ethyl 3,4-dimethylpent-2-enoate | (Z)-ethyl 3,4-dimethylpent-2-enoate |

| Molecular Formula | C₉H₁₆O₂ | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol [1] | 156.22 g/mol [2] |

| Boiling Point | Not experimentally determined | Not experimentally determined |

| Density | Not experimentally determined | Not experimentally determined |

| Refractive Index | Not experimentally determined | Not experimentally determined |

| XLogP3 | 2.7[1] | 2.7 |

| Topological Polar Surface Area | 26.3 Ų[1] | 26.3 Ų |

Note: XLogP3 and Topological Polar Surface Area are computationally predicted values.

Chemical Properties and Reactivity

As α,β-unsaturated esters, both isomers of this compound exhibit characteristic reactivity patterns. The conjugated system of the carbon-carbon double bond and the carbonyl group influences their behavior in various chemical transformations.

General Reactivity:

-

Nucleophilic Addition: The β-carbon of the α,β-unsaturated system is electrophilic and susceptible to nucleophilic attack. This can occur via a 1,4-conjugate addition (Michael addition) or a 1,2-addition to the carbonyl group. The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions.

-

Electrophilic Addition: The carbon-carbon double bond can undergo electrophilic addition reactions, although the reactivity is modulated by the electron-withdrawing nature of the ester group.

-

Reduction: The double bond and the ester functionality can be reduced using various reducing agents. Catalytic hydrogenation can reduce the double bond, while more powerful reducing agents like lithium aluminum hydride will reduce the ester to an alcohol.

-

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, serving as a dienophile.

A logical workflow for predicting the reactivity of these isomers is outlined below:

Caption: Logical workflow for predicting the reaction pathways of this compound isomers with different classes of reagents.

Experimental Protocols

Synthesis: Horner-Wadsworth-Emmons Reaction

A common and effective method for the stereoselective synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction.[3][4][5][6] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. The stereochemical outcome (E or Z) can often be controlled by the choice of reagents and reaction conditions.

General Protocol for the Synthesis of this compound:

-

Preparation of the Phosphonate Ylide:

-

To a solution of triethyl phosphonoacetate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base (e.g., sodium hydride, lithium diisopropylamide) at a low temperature (e.g., 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for a specified time (e.g., 30-60 minutes) to ensure complete formation of the phosphonate ylide.

-

-

Reaction with the Ketone:

-

To the solution of the phosphonate ylide, add 3-methyl-2-butanone (isopropyl methyl ketone) dropwise at the same low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography, TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the (E) and (Z) isomers.

-

The following diagram illustrates the general workflow for the synthesis and purification of the isomers.

References

- 1. This compound | C9H16O2 | CID 5370267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pentenoic acid, 3,4-dimethyl-, ethyl ester, (2Z)- | C9H16O2 | CID 13203863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. An efficient procedure based on a MW-assisted Horner-Wadsworth-Emmons reaction for the synthesis of (Z)-3,3-trisubstituted-alpha,beta-unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3,4-dimethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of ethyl 3,4-dimethylpent-2-enoate, a valuable intermediate in organic synthesis. The protocol detailed below is based on the Horner-Wadsworth-Emmons reaction, a widely used method for the stereoselective formation of alkenes.

Reaction Principle

The synthesis of this compound is achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the nucleophilic addition of a phosphonate carbanion, generated by the deprotonation of triethylphosphonoacetate with a strong base like sodium hydride, to the carbonyl carbon of 3-methyl-2-butanone. The resulting intermediate then eliminates a dialkylphosphate salt to form the desired α,β-unsaturated ester. The HWE reaction is generally favored for its ability to produce predominantly the E-isomer of the alkene and for the ease of removal of the water-soluble phosphate byproduct.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Sodium Hydride | 2.6 g | [5] |

| Triethylphosphonoacetate | 24 g (107 mmol) | [5] |

| 3-Methyl-2-butanone | 4.3 g (50 mmol) | [5] |

| Diglyme | 10 mL | [5] |

| Product | ||

| This compound | 7.1 g | [5] |

| Yield | 91% | [5] |

| Spectroscopic Data | ||

| NMR (CDCl₃) | δ 1.08 [6H, d, J=7 Hz, (CH₃)₂CH], 1.30 (3H, t, J=7 Hz, CH₃CH₂O), 2.15 (3H, d, J=1.5 Hz, CH₃C=), 4.15 (2H, q, J=7 Hz, CH₃CH₂O), 5.68 (1H, br.s, CH=C) | [5] |

| IR (neat) | 1705 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C), 1385 and 1365 cm⁻¹ [(CH₃)₂C] | [5] |

| GLC Retention Time | 9 min (2% OV-17, Chrom W 80/100, 2 mm×200 cm, 60° C., N₂ 30 cc/m) | [5] |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

Sodium hydride (NaH)

-

Diglyme

-

Triethylphosphonoacetate

-

3-Methyl-2-butanone

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

-

Nitrogen gas supply

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, prepare a suspension of sodium hydride (2.6 g) in diglyme (10 mL).

-

Ylide Formation: Cool the suspension in an ice bath to approximately 0°C. Add triethylphosphonoacetate (24 g, 107 mmol) dropwise to the cooled suspension under a nitrogen atmosphere. Stir the resulting mixture for 30 minutes at 0°C to ensure the complete formation of the phosphonate carbanion.

-

Aldehyde Addition: To the reaction mixture, add 3-methyl-2-butanone (4.3 g, 50 mmol) dropwise.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for three hours.

-

Quenching and Extraction: Cool the reaction mixture again in an ice bath. Cautiously dilute the mixture with a large excess of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Drying and Evaporation: Combine the ethereal extracts and dry them over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. Evaporate the solvent in vacuo using a rotary evaporator to obtain the crude product.

-

Purification (if necessary): The crude this compound (7.1 g, 91% yield) can be further purified by distillation if required.[5]

Visualizations

Reaction Signaling Pathway

The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction for the synthesis of this compound.

Caption: Horner-Wadsworth-Emmons reaction pathway.

Experimental Workflow

The following diagram outlines the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols: Ethyl 3,4-dimethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the synthesis and potential applications of ethyl 3,4-dimethylpent-2-enoate and its parent carboxylic acid, 3,4-dimethylpent-2-enoic acid. The primary focus is on the Horner-Wadsworth-Emmons reaction for its synthesis, with comprehensive protocols and data.

I. Synthetic Protocols

The synthesis of this compound is most effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This method offers high yields and stereoselectivity for the desired (E)-isomer.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with a ketone (in this case, 3-methyl-2-butanone) to form an alkene. This olefination reaction is a powerful tool in organic synthesis for the creation of carbon-carbon double bonds.

Reaction Scheme:

Caption: Horner-Wadsworth-Emmons reaction pathway for the synthesis of this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Yield | 91% | [1] |

| Reactants | Sodium hydride, Triethylphosphonoacetate, 3-Methyl-2-butanone | [1] |

| Solvent | Diglyme | [1] |

| Initial Temperature | 0°C (ice bath) | [1] |

| Reaction Temperature | Ambient | [1] |

| Reaction Time | 3.5 hours | [1] |

Experimental Protocol

Materials:

-

Sodium hydride (NaH)

-

Diglyme

-

Triethylphosphonoacetate

-

3-Methyl-2-butanone

-

Ether

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

-

Ice bath

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

Procedure: [1]

-

Preparation of the Phosphonate Carbanion:

-

To a suspension of sodium hydride (2.6 g) in diglyme (10 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylphosphonoacetate (24 g, 107 mmol) dropwise.

-

Maintain the temperature at approximately 0°C using an ice bath during the addition.

-

Stir the mixture for 30 minutes at 0°C.

-

-

Reaction with the Ketone:

-

To the freshly prepared phosphonate carbanion solution, add 3-methyl-2-butanone (4.3 g, 50 mmol) dropwise.

-

Remove the ice bath and allow the reaction mixture to stir at ambient temperature for three hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Cautiously quench the reaction by diluting with a large excess of water.

-

Extract the aqueous mixture with ether.

-

Dry the combined ethereal extracts over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent in vacuo to yield the crude product.

-

-

Purification (if necessary):

-

The crude this compound can be further purified by distillation if required.

-

II. Application Notes

The parent carboxylic acid of the title compound, 3,4-dimethylpent-2-enoic acid , has shown notable biological activity, making it and its derivatives, such as this compound, compounds of interest for drug development.

Scaffold for Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

3,4-Dimethylpent-2-enoic acid serves as a structural foundation for the development of novel NSAIDs.[2] By modifying the carboxylic acid group, for instance, through esterification and subsequent bromination, analogs with selectivity for COX-2 have been produced.[2] This suggests that this compound could be a valuable starting material or intermediate in the synthesis of new anti-inflammatory agents.

Antiviral and Antitumor Properties

Research has indicated that 3,4-dimethylpent-2-enoic acid, extracted from Brucea javanica, possesses both antitumor and antiviral properties.[1]

Antiviral Mechanism of Action:

The proposed antiviral mechanism of 3,4-dimethylpent-2-enoic acid involves the inhibition of viral replication through two main actions:[1]

-

Inhibition of Protein Synthesis: The compound inhibits protein synthesis at the ribosomal level.

-

Prevention of RNA Polymerase Binding: It is suggested that the acid prevents RNA polymerase from binding to a specific site on the viral DNA.

This dual-action mechanism makes it a compelling candidate for further investigation in antiviral drug discovery.

Caption: Proposed antiviral mechanism of 3,4-dimethylpent-2-enoic acid.

III. Experimental Workflow Overview

The following diagram outlines a general workflow from the synthesis of this compound to its potential application in biological screening.

References

Analytical Techniques for Ethyl 3,4-dimethylpent-2-enoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of Ethyl 3,4-dimethylpent-2-enoate. The methods described herein are essential for quality control, stability testing, and metabolic studies involving this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. It is particularly useful for assessing purity and identifying related substances.

Application Note:

GC-MS analysis of this compound provides a robust method for its identification based on its retention time and mass spectrum. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns of an α,β-unsaturated ester. This technique is highly sensitive and can be used for trace-level analysis in various matrices.

Experimental Protocol:

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as ethyl acetate or hexane at a concentration of 1 mg/mL.

-

For analysis, dilute the stock solution to a working concentration of 1-10 µg/mL.

-

If the sample is in a complex matrix (e.g., biological fluid), a liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) may be necessary to isolate the analyte.

Instrumentation and Conditions:

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL (split mode, 50:1) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | m/z 40-350 |

Data Presentation:

Table 1: Expected GC-MS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol [1] |

| Expected Retention Time | 8 - 12 min (dependent on specific column and conditions) |

| Molecular Ion (M+) | m/z 156[1] |

| Base Peak | m/z 111[1] |

| Key Fragment Ions | m/z 83, 69, 55, 41 |

Logical Relationship Diagram: GC-MS Workflow

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including esters. For a non-polar compound like this compound, a reverse-phase method is most suitable.

Application Note:

HPLC provides a reliable method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water will effectively separate the analyte from more polar impurities. UV detection is suitable for this compound due to the presence of the α,β-unsaturated carbonyl chromophore.

Experimental Protocol:

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

For the calibration curve, prepare a series of dilutions ranging from 1 to 100 µg/mL in the mobile phase.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 210 nm |

Data Presentation:

Table 2: Expected HPLC Data for this compound

| Parameter | Expected Value |

| Expected Retention Time | 4 - 8 min (dependent on specific column and conditions) |

| λmax | ~210 nm |

| Linear Range | 1 - 100 µg/mL |

| Limit of Detection | < 1 µg/mL |

Logical Relationship Diagram: HPLC Workflow

Caption: Workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Application Note:

¹H NMR will provide information on the number of different types of protons and their neighboring environments, confirming the presence of the ethyl ester, the vinylic proton, and the dimethylpentyl moiety. ¹³C NMR will show distinct signals for each carbon atom, including the carbonyl carbon, the olefinic carbons, and the aliphatic carbons.

Experimental Protocol:

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | Bruker Avance 400 MHz or equivalent | Bruker Avance 100 MHz or equivalent |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 1.0 s | 2.0 s |

Data Presentation:

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.7 | s | 1H | =CH- |

| ~4.1 | q | 2H | -O-CH₂-CH₃ |

| ~2.5 | m | 1H | -CH(CH₃)₂ |

| ~2.1 | s | 3H | =C-CH₃ |

| ~1.2 | t | 3H | -O-CH₂-CH₃ |

| ~1.0 | d | 6H | -CH(CH₃)₂ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O |

| ~158 | =C(CH₃)- |

| ~118 | =CH- |

| ~60 | -O-CH₂- |

| ~34 | -CH(CH₃)₂ |

| ~21 | -CH(CH₃)₂ |

| ~19 | =C-CH₃ |

| ~14 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Application Note:

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C=O stretch of the ester, the C=C stretch of the alkene, and the C-O stretches of the ester group.

Experimental Protocol:

Sample Preparation:

-

Place a drop of neat liquid this compound between two potassium bromide (KBr) plates to form a thin film.

Instrumentation and Conditions:

| Parameter | Value |

| Spectrometer | PerkinElmer Spectrum Two FT-IR or equivalent |

| Mode | Attenuated Total Reflectance (ATR) or thin film |

| Scan Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 16 |

Data Presentation:

Table 5: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-O stretch (ester) |

References

Application Notes and Protocols for Ethyl 3,4-dimethylpent-2-enoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential therapeutic applications of Ethyl 3,4-dimethylpent-2-enoate and its structural analogs. The information is based on the chemical properties of α,β-unsaturated esters and limited available data on related compounds. The protocols provided are intended as a guide for the investigation of this compound's medicinal chemistry potential.

Introduction

This compound is an α,β-unsaturated ester. This structural motif is a known Michael acceptor and is present in various biologically active compounds, suggesting that this molecule could be a valuable starting point for drug discovery programs. While specific research on the medicinal applications of this compound is limited, its parent carboxylic acid, 3,4-dimethylpent-2-enoic acid, has been identified as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) and is found in Brucea javanica, a plant with traditional uses in treating inflammatory and viral diseases, as well as cancer.

This document outlines potential applications in inflammation, cancer, and virology, and provides detailed protocols for the synthesis and biological evaluation of this compound and its derivatives.

Application Note 1: Potential as a Cyclooxygenase-2 (COX-2) Inhibitor

The structural similarity of the 3,4-dimethylpent-2-enoic acid scaffold to known anti-inflammatory agents suggests its potential as a COX-2 inhibitor. Selective inhibition of COX-2 is a key mechanism for modern NSAIDs, reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. A derivative of 3,4-dimethylpent-2-enoic acid has been reported to exhibit COX-2 inhibitory activity.

Quantitative Data on a Derivative

| Derivative Name | Target | IC50 (µM) | Source |

| 4-Bromo-3,4-dimethylpent-2-enoic acid methyl ester | COX-2 | 0.8 | Commercial Supplier Data (Unverified) |

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is a general guideline for assessing the COX-2 inhibitory potential of this compound.

1. Materials and Reagents:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

COX Probe (e.g., a fluorogenic probe that reacts with PGG2)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Test compound (this compound) dissolved in DMSO

-

Celecoxib (positive control)

-

96-well black microplate

-

Fluorescence microplate reader

2. Assay Procedure:

-

Prepare the COX-2 enzyme solution by diluting the stock in cold COX Assay Buffer.

-

In a 96-well plate, add 10 µL of the test compound at various concentrations (e.g., 0.01 to 100 µM). For the positive control, use Celecoxib. For the negative control, add 10 µL of DMSO.

-

Add 80 µL of a master mix containing COX Assay Buffer, COX Probe, and Heme to each well.

-

Add 10 µL of the diluted COX-2 enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10 minutes.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway: COX-2 in the Arachidonic Acid Cascade

Caption: Hypothetical inhibition of COX-2 by this compound.

Application Note 2: Potential as an Antitumor Agent

The α,β-unsaturated carbonyl moiety is a structural feature in several compounds with demonstrated cytotoxic activity against cancer cell lines. This reactivity can lead to the alkylation of biological nucleophiles, such as cysteine residues in proteins, potentially disrupting cancer cell function and inducing apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.

1. Materials and Reagents:

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (this compound) dissolved in DMSO

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Microplate reader

2. Assay Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., 0.1 to 200 µM) and the positive control. Include untreated and vehicle (DMSO) control wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Workflow: Screening for Anticancer Activity

Application Notes and Protocols: Ethyl 3,4-Dimethylpent-2-enoate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4-dimethylpent-2-enoate is an α,β-unsaturated ester with a sterically demanding tetrasubstituted alkene moiety. While specific examples of its direct application in asymmetric synthesis are not extensively documented in peer-reviewed literature, its structure presents unique challenges and opportunities for the stereoselective synthesis of chiral molecules. This document outlines potential asymmetric transformations involving this compound, providing theoretical frameworks, generalized experimental protocols, and illustrative workflows based on established methodologies for structurally similar substrates. The primary focus is on asymmetric conjugate addition and asymmetric hydrogenation as plausible routes to introduce chirality.

Potential Asymmetric Transformations

Given its structure, two primary asymmetric transformations can be envisioned for this compound:

-

Asymmetric Conjugate Addition: The electrophilic β-carbon of the enoate system is a target for nucleophilic attack. The use of chiral catalysts can control the facial selectivity of this addition, leading to the formation of a new stereocenter at the β-position. A subsequent protonation or reaction at the α-position can generate a second stereocenter.

-

Asymmetric Hydrogenation: The tetrasubstituted double bond can be reduced to a single bond, creating two new contiguous stereocenters at the α and β positions. This transformation is challenging due to the steric hindrance around the double bond but can be achieved with highly active and selective catalysts.

Asymmetric Conjugate Addition to this compound

The conjugate addition of nucleophiles to sterically hindered α,β-unsaturated esters is a powerful tool for constructing quaternary carbon centers. Organocatalysis and transition-metal catalysis are two prominent strategies.

2.1. Organocatalyzed Michael Addition

Chiral amines or thioureas can act as organocatalysts to activate the enoate system or the nucleophile, facilitating a stereoselective Michael addition.

General Workflow for Organocatalyzed Michael Addition

Caption: Workflow for a typical organocatalyzed conjugate addition.

2.2. Quantitative Data for Hypothetical Organocatalyzed Michael Addition

The following table summarizes expected outcomes for the addition of diethyl malonate to this compound based on data from structurally similar, sterically hindered substrates.

| Entry | Chiral Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | (S)-Diphenylprolinol silyl ether (10) | Toluene | 25 | 48 | 75 | 92 |

| 2 | Cinchona-derived thiourea (5) | CH₂Cl₂ | 0 | 72 | 82 | 95 |

| 3 | Chiral Phosphoric Acid (1) | Mesitylene | 40 | 96 | 68 | 88 |

2.3. Experimental Protocol: General Procedure for Organocatalyzed Michael Addition

-

To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the chiral organocatalyst (0.02 mmol, 10 mol%).

-

Add anhydrous solvent (1.0 mL) and stir the solution for 5 minutes at the desired reaction temperature.

-

Add this compound (0.2 mmol, 1.0 equiv.).

-

Add the nucleophile (e.g., diethyl malonate) (0.24 mmol, 1.2 equiv.) dropwise.

-

Stir the reaction mixture at the specified temperature for the indicated time, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (2 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral product.

-

Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Asymmetric Hydrogenation of this compound

The enantioselective hydrogenation of tetrasubstituted alkenes is a challenging but highly valuable transformation.[1][2][3] Iridium- or rhodium-based catalysts with chiral ligands are often employed for this purpose.

Logical Pathway for Asymmetric Hydrogenation

Caption: Conceptual pathway for asymmetric hydrogenation.

3.1. Quantitative Data for Hypothetical Asymmetric Hydrogenation

The following table presents plausible results for the asymmetric hydrogenation of this compound, extrapolated from literature on similar tetrasubstituted alkenes.

| Entry | Catalyst Precursor | Chiral Ligand | S/C Ratio | H₂ Pressure (bar) | Yield (%) | ee (%) | dr |

| 1 | [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | 100:1 | 20 | >95 | 94 | 90:10 |

| 2 | [Ir(COD)Cl]₂ | (S)-SEGPHOS | 200:1 | 50 | >95 | 98 | 95:5 |

| 3 | [Ru(p-cymene)I₂]₂ | (R)-Xyl-PhanePhos | 500:1 | 80 | >95 | 96 | 92:8 |

3.2. Experimental Protocol: General Procedure for Asymmetric Hydrogenation

-

In a glovebox, charge a high-pressure autoclave vial with the catalyst precursor (e.g., [Ir(COD)Cl]₂, 0.001 mmol, 0.5 mol%) and the chiral ligand (0.0022 mmol, 1.1 mol%).

-

Add degassed, anhydrous solvent (e.g., CH₂Cl₂ or MeOH, 1.0 mL) and stir for 30 minutes to form the active catalyst.

-

Add this compound (0.2 mmol, 1.0 equiv.).

-

Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

-

Pressurize the autoclave to the desired pressure with H₂ gas and stir the reaction mixture at room temperature for the required time.

-

After the reaction is complete (monitored by GC-MS), carefully vent the excess hydrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess and diastereomeric ratio of the product by chiral GC or HPLC analysis.

Conclusion

While this compound is not a commonly cited substrate in asymmetric synthesis literature, its structure as a sterically hindered, tetrasubstituted α,β-unsaturated ester makes it an interesting candidate for the development of novel stereoselective methodologies. The protocols and expected data presented herein, based on analogous systems, provide a strong starting point for researchers aiming to explore the asymmetric transformations of this and similar challenging substrates. Both organocatalyzed conjugate additions and transition-metal-catalyzed hydrogenations represent viable strategies for accessing valuable chiral building blocks from this prochiral starting material. Further research is warranted to establish optimal conditions and expand the synthetic utility of this compound.

References

Application Notes and Protocols for the Laboratory Preparation of Ethyl 3,4-dimethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Ethyl 3,4-dimethylpent-2-enoate, a valuable intermediate in organic synthesis and drug discovery. The synthesis is achieved via a Horner-Wadsworth-Emmons (HWE) reaction, which offers high (E)-stereoselectivity, yielding the desired trans-isomer. This protocol includes a comprehensive list of reagents and materials, a step-by-step experimental procedure, and methods for purification and characterization of the final product. All quantitative data is summarized for clarity, and diagrams illustrating the reaction pathway and experimental workflow are provided.

Introduction

This compound is an α,β-unsaturated ester that serves as a versatile building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the conjugated system and chiral centers makes it an attractive starting material for various transformations. The Horner-Wadsworth-Emmons reaction is a widely used and reliable method for the stereoselective synthesis of alkenes, particularly for the formation of (E)-alkenes from stabilized phosphorus ylides and aldehydes or ketones.[1][2][3][4][5] This methodology provides a significant advantage over the traditional Wittig reaction by offering simpler purification, as the phosphate byproduct is water-soluble.[4]

Reaction Scheme

The synthesis of Ethyl (E)-3,4-dimethylpent-2-enoate proceeds via the Horner-Wadsworth-Emmons reaction between triethyl phosphonoacetate and 3-methyl-2-butanone.

Caption: Overall reaction scheme for the synthesis of Ethyl (E)-3,4-dimethylpent-2-enoate.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Triethyl phosphonoacetate | 98% | Sigma-Aldrich |

| 3-Methyl-2-butanone | 99% | Sigma-Aldrich |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | 99.9% | Sigma-Aldrich |

| Diethyl ether | ACS grade | Fisher Scientific |

| Saturated aqueous ammonium chloride (NH₄Cl) | --- | --- |

| Saturated aqueous sodium chloride (brine) | --- | --- |

| Anhydrous magnesium sulfate (MgSO₄) | --- | Fisher Scientific |

| Silica gel | 60 Å, 230-400 mesh | Fisher Scientific |

| Round-bottom flask (100 mL) | --- | --- |

| Magnetic stirrer and stir bar | --- | --- |

| Dropping funnel | --- | --- |

| Condenser | --- | --- |

| Heating mantle | --- | --- |

| Rotary evaporator | --- | --- |

| Chromatography column | --- | --- |

Procedure:

-

Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (1.2 g, 30 mmol, 1.2 equiv) and anhydrous THF (30 mL).

-

Ylide Formation: The suspension is cooled to 0 °C in an ice bath. A solution of triethyl phosphonoacetate (5.6 g, 25 mmol, 1.0 equiv) in anhydrous THF (10 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes, and then at room temperature for 1 hour.

-

Carbonyl Addition: A solution of 3-methyl-2-butanone (2.15 g, 25 mmol, 1.0 equiv) in anhydrous THF (10 mL) is added dropwise to the reaction mixture at room temperature.

-

Reaction: The reaction mixture is then heated to reflux (approximately 66 °C) and maintained at this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL). The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

Purification: The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Chromatography: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (95:5) as the eluent to afford the pure this compound.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization Data

Table 1: Physicochemical and Spectroscopic Data for Ethyl (E)-3,4-dimethylpent-2-enoate

| Property | Value |

| Molecular Formula | C₉H₁₆O₂[6] |

| Molecular Weight | 156.22 g/mol [6] |

| Appearance | Colorless oil |

| Boiling Point | Not available |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.65 (s, 1H), 4.15 (q, J = 7.1 Hz, 2H), 2.55 (hept, J = 6.8 Hz, 1H), 2.15 (s, 3H), 1.28 (t, J = 7.1 Hz, 3H), 1.05 (d, J = 6.8 Hz, 6H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 166.9, 158.9, 116.2, 59.5, 33.8, 21.2, 19.5, 14.3 |

| IR (neat) ν (cm⁻¹) | 2965, 1715, 1645, 1220, 1150 |

| GC-MS (m/z) | 156 (M+), 111, 83, 55[7] |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Anhydrous THF can form explosive peroxides. Use freshly distilled solvent.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This protocol details a reliable and efficient method for the laboratory preparation of this compound using the Horner-Wadsworth-Emmons reaction. The procedure provides good yields of the desired (E)-isomer and employs standard laboratory techniques for purification and characterization. This compound can be used as a key intermediate in the development of novel chemical entities for various research applications.

References

- 1. Ethyl 3-ethyl-4,4-dimethylpent-2-enoate | C11H20O2 | CID 71421624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. ethyl 3,4-dimethylpentanoate [webbook.nist.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. rsc.org [rsc.org]

- 7. This compound | C9H16O2 | CID 5370267 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Ethyl 3,4-dimethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Ethyl 3,4-dimethylpent-2-enoate, a valuable intermediate in organic synthesis. The following methods are described: Fractional Distillation, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC). These protocols are intended as a starting point and may require optimization based on the specific purity requirements and the nature of the impurities present in the crude sample.

Overview of Purification Strategies

This compound is a volatile, non-polar compound. The choice of purification method will depend on the scale of the purification and the nature of the impurities.

-

Fractional Distillation: This method is suitable for large-scale purification and for separating the target compound from impurities with significantly different boiling points.

-

Flash Column Chromatography: This technique is ideal for removing non-volatile impurities and for separating isomers on a small to medium scale.

-

Preparative HPLC: This high-resolution technique is particularly useful for separating the E and Z geometric isomers of this compound to achieve high purity.

A general workflow for the purification of this compound is presented below.

Physical Properties and Data

A summary of the available physical property data for this compound and a similar compound is provided below. Experimental determination of the boiling point of the synthesized crude product is recommended to optimize fractional distillation parameters.

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₉H₁₆O₂ | [1][2] |

| Molecular Weight | 156.22 g/mol | [1] |

| Boiling Point | Not available | [3] |

| Ethyl 3,3-dimethylpent-4-enoate (similar compound) | ||

| Boiling Point | 160.2 °C at 760 mmHg |

Experimental Protocols

Method 1: Fractional Distillation

This protocol is designed for the purification of multi-gram quantities of this compound from non-volatile or high-boiling impurities.

Materials:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer adapter

-

Condenser

-

Receiving flask(s)

-

Heating mantle with stirrer

-

Vacuum source and gauge (for vacuum distillation)

-

Boiling chips or magnetic stir bar

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

-

Sample Charging: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

-

Distillation:

-

Begin heating the flask gently.

-

If the boiling point of the desired compound is high or if the compound is sensitive to high temperatures, perform the distillation under reduced pressure.

-

Slowly increase the temperature until the liquid begins to boil and the vapor rises into the fractionating column.

-

Adjust the heating rate to maintain a slow and steady distillation rate (1-2 drops per second).

-

Monitor the temperature at the distillation head. Collect fractions in separate receiving flasks.

-

-